

Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: *2-Chloro-5-(methylthio)benzoic acid*

Cat. No.: *B1582134*

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2-Chloro-5-(methylthio)benzoic acid (CAS No. 51546-12-4) is a substituted aromatic carboxylic acid that has garnered interest as a precursor in various chemical syntheses.^[1] Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, offers multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules.

While direct applications of this specific compound are primarily in chemical synthesis studies, the structural motifs it contains are prevalent in medicinally active compounds.^[1] For instance, substituted chlorobenzoic acids are key components in the development of drugs for a range of conditions, including diabetes and inflammation.^{[2][3]} Furthermore, thioether linkages are present in various pharmaceuticals and can play a crucial role in modulating a compound's metabolic stability and biological activity. The structural similarity of this compound to precursors for antitubercular agents further underscores its potential relevance in drug discovery programs.^{[4][5]} This guide aims to provide a detailed technical resource for researchers looking to utilize this compound in their work.

Physicochemical Properties

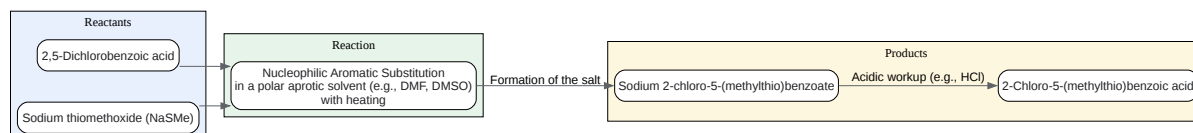
The physical and chemical properties of **2-Chloro-5-(methylthio)benzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
CAS Number	51546-12-4	[6][7][8]
Molecular Formula	C ₈ H ₇ ClO ₂ S	[7][8]
Molecular Weight	202.66 g/mol	[6][7]
Appearance	Solid	[6]
Melting Point	136-137 °C	[6][9]
Boiling Point	Not available (may decompose)	
Solubility	Insoluble in water; soluble in many organic solvents such as alcohols, acetone, and dichloromethane.	[10]
pKa	Estimated ~3.5-4.0 (based on substituted benzoic acids)	
InChI	1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)	[6]
InChIKey	HJDZJDJRUVAYTR-UHFFFAOYSA-N	[6]
SMILES	CSc1ccc(Cl)c(c1)C(O)=O	[6]

Synthesis and Reactivity

The synthesis of **2-Chloro-5-(methylthio)benzoic acid** can be achieved through several routes. A plausible and efficient method involves the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with a methylthiolate source.

A proposed synthetic workflow is outlined below:



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Caption: Proposed synthesis of **2-Chloro-5-(methylthio)benzoic acid**.

Causality in Experimental Choices

The choice of 2,5-dichlorobenzoic acid as a starting material is strategic. The two chloro substituents activate the aromatic ring towards nucleophilic aromatic substitution. The chloro group at the 5-position is more susceptible to substitution by the thiomethoxide nucleophile than the one at the 2-position due to the directing effects of the carboxylic acid group. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the sodium thiomethoxide cation, enhancing the nucleophilicity of the thiomethoxide anion. Heating is necessary to overcome the activation energy of the reaction. The final step involves an acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Reactivity Profile

The reactivity of **2-Chloro-5-(methylthio)benzoic acid** is governed by its three functional groups:

- **Carboxylic Acid:** This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), amidation, and reduction.
- **Aryl Chloride:** The chloro group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for further diversification of the molecular scaffold.

- Thioether: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate drug properties.

Experimental Protocol: Synthesis of 2-Chloro-5-(methylthio)benzoic Acid

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

- 2,5-Dichlorobenzoic acid
- Sodium thiomethoxide
- Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid (1 equivalent).
- Add anhydrous DMF to dissolve the starting material.
- Carefully add sodium thiomethoxide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water.
- Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. A precipitate should form.
- Stir the mixture for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with cold deionized water.
- For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
- Dry the purified product under vacuum to obtain **2-Chloro-5-(methylthio)benzoic acid**.

Spectroscopic Analysis

While experimental spectra for this specific compound are not readily available in public databases, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:

- ~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
- ~7.8-8.0 ppm (doublet, 1H): This signal is attributed to the aromatic proton ortho to the carboxylic acid group.
- ~7.3-7.5 ppm (doublet of doublets, 1H): This signal corresponds to the aromatic proton between the chloro and methylthio groups.
- ~7.1-7.3 ppm (doublet, 1H): This signal is for the aromatic proton ortho to the chloro group.
- ~2.5 ppm (singlet, 3H): This sharp singlet represents the three protons of the methylthio group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit 8 distinct signals:

- ~170-175 ppm: The carbonyl carbon of the carboxylic acid.
- ~135-145 ppm: Aromatic carbons attached to the chloro and methylthio groups (quaternary).
- ~125-135 ppm: Aromatic carbons (CH).
- ~15-20 ppm: The carbon of the methyl group in the methylthio substituent.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

- 2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[\[11\]](#)
- ~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[\[11\]](#)
- ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
- 1210-1320 cm⁻¹: C-O stretching of the carboxylic acid.[\[11\]](#)
- ~1100 cm⁻¹: C-Cl stretching.

- $\sim 600\text{-}700\text{ cm}^{-1}$: C-S stretching.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the following features would be expected:

- Molecular Ion (M^+): A prominent peak at m/z 202, with an $M+2$ peak at m/z 204 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
- Key Fragmentation Peaks:
 - Loss of OH (m/z 185)
 - Loss of COOH (m/z 157)
 - Loss of CH_3S (m/z 155)

Safety and Handling

2-Chloro-5-(methylthio)benzoic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[\[1\]](#)
- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[\[1\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#) It is classified as a combustible solid.[\[1\]](#)

Conclusion

2-Chloro-5-(methylthio)benzoic acid is a valuable and versatile building block for organic synthesis. Its distinct functional groups provide multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex target molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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